2-((4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide 2-((4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0814189
InChI: InChI=1S/C18H15F3N4O3S/c1-10-7-15(25-28-10)24-16(26)9-29-17-22-13(8-14(23-17)18(19,20)21)11-3-5-12(27-2)6-4-11/h3-8H,9H2,1-2H3,(H,24,25,26)
SMILES: CC1=CC(=NO1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC
Molecular Formula: C18H15F3N4O3S
Molecular Weight: 424.4 g/mol

2-((4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

CAS No.:

Cat. No.: VC0814189

Molecular Formula: C18H15F3N4O3S

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

2-((4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide -

Specification

Molecular Formula C18H15F3N4O3S
Molecular Weight 424.4 g/mol
IUPAC Name 2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Standard InChI InChI=1S/C18H15F3N4O3S/c1-10-7-15(25-28-10)24-16(26)9-29-17-22-13(8-14(23-17)18(19,20)21)11-3-5-12(27-2)6-4-11/h3-8H,9H2,1-2H3,(H,24,25,26)
Standard InChI Key JPCLFCXLOLLRPM-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC
Canonical SMILES CC1=CC(=NO1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC

Introduction

2-((4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound. It belongs to a class of molecules containing a pyrimidine core functionalized with a trifluoromethyl group and a methoxyphenyl substituent. The compound also features an isoxazole moiety connected via an acetamide linkage.

Pharmaceutical Relevance

Compounds with similar structures often exhibit biological activities such as:

  • Anticancer Activity: Pyrimidine derivatives are known for their role in inhibiting enzymes like kinases, which are crucial for cancer cell proliferation.

  • Antimicrobial Properties: Isoxazole derivatives have been explored for antibacterial and antifungal activities due to their ability to disrupt microbial metabolic pathways.

  • Anti-inflammatory Effects: The combination of heterocyclic systems and electron-withdrawing groups (e.g., trifluoromethyl) may enhance binding to inflammatory mediators.

Further studies would be needed to confirm these activities for this specific compound.

Synthesis Overview

Although detailed synthesis protocols for this compound are not available in the search results, general methods for constructing such molecules include:

  • Pyrimidine Functionalization: Starting with a pyrimidine core, substitutions at the 4 and 6 positions can be achieved via nucleophilic aromatic substitution (SNAr).

  • Thioether Formation: The sulfur atom linkage is typically introduced using thiol reagents under mild conditions.

  • Amide Coupling: The acetamide group can be formed through standard coupling reactions, such as using carbodiimides (e.g., DCC or EDC).

Common Techniques

To confirm the structure and purity of the compound:

  • NMR Spectroscopy (¹H and ¹³C): For identifying chemical shifts corresponding to aromatic, aliphatic, and heterocyclic protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To detect functional groups like amides (C=O stretch) and thiol linkages (S-H stretch).

  • X-ray Crystallography: For precise structural confirmation, especially for complex heterocycles.

Biological Evaluation

  • Screening against cancer cell lines to determine cytotoxicity.

  • Testing for antimicrobial efficacy against resistant strains.

  • Evaluating anti-inflammatory potential through enzyme inhibition assays.

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